Cas no 1015683-22-3 (N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide)

N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide is a synthetic organic compound featuring a carboxamide linkage between a 6-chloropyridine moiety and a 2-(azepan-1-yl)phenyl group. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The presence of the azepane ring and chloropyridine unit suggests possible interactions with biological targets, such as enzymes or receptors, due to their hydrogen-bonding and hydrophobic properties. The compound's well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery. Its stability and synthetic accessibility further enhance its applicability in exploratory research and lead optimization studies.
N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide structure
1015683-22-3 structure
Product Name:N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide
CAS No:1015683-22-3
MF:C18H20ClN3O
MW:329.823903083801
CID:6444587
PubChem ID:24652741
Update Time:2025-06-11

N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26595028
    • Z275079496
    • 1015683-22-3
    • N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide
    • AKOS001417096
    • Inchi: 1S/C18H20ClN3O/c19-17-10-9-14(13-20-17)18(23)21-15-7-3-4-8-16(15)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,21,23)
    • InChI Key: SCTQWVUHRVSXGN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(NC1=CC=CC=C1N1CCCCCC1)=O

Computed Properties

  • Exact Mass: 329.1294900g/mol
  • Monoisotopic Mass: 329.1294900g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 45.2Ų

N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26595028-0.05g
N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide
1015683-22-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide

Introduction to N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide (CAS No. 1015683-22-3)

N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide, a compound with the chemical formula C21H22ClN3O, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its structural uniqueness and potential applications in drug development. The presence of both azepane and pyridine rings in its molecular structure suggests a high degree of versatility, making it a valuable candidate for further investigation.

The CAS number 1015683-22-3 is a unique identifier for this compound, ensuring precise classification and reference in scientific literature. This numbering system is crucial for maintaining consistency across different databases and research papers, facilitating easier retrieval and analysis of data related to this molecule.

The N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide structure itself is a testament to the ingenuity of modern medicinal chemistry. The azepane ring, a seven-membered saturated heterocycle, contributes to the compound's stability and bioavailability, while the chloropyridine moiety introduces electronic properties that can be exploited for receptor binding. This combination makes it an intriguing candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on designing molecules that can modulate neurological pathways. The azepan-1-yl group, in particular, has shown promise in enhancing the penetration of compounds through the blood-brain barrier, a critical factor for many central nervous system (CNS) drugs. This feature has prompted scientists to investigate its potential in treating various neurological disorders.

The 6-chloropyridine-3-carboxamide moiety adds another layer of complexity to this compound. Chloropyridine derivatives are well-known for their role as intermediates in the synthesis of bioactive molecules. The carboxamide group not only enhances solubility but also provides a site for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design. The N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide molecule exemplifies this principle well. By varying different parts of its structure, researchers can gain insights into how changes in electronic and steric properties affect biological activity. This iterative process is essential for optimizing lead compounds into viable drugs.

The pharmaceutical industry has increasingly relied on computational methods to predict the behavior of molecules before they are synthesized. Advanced computational tools can simulate how N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide interacts with biological targets, providing valuable insights into its potential efficacy and safety profiles. These simulations often guide experimental design, reducing the time and cost associated with traditional trial-and-error approaches.

In addition to its potential as a drug candidate, this compound may also find applications in materials science and agrochemicals. The unique combination of heterocyclic rings offers opportunities for designing molecules with specific physical and chemical properties. For instance, derivatives of this compound could be explored as novel ligands or catalysts in various chemical reactions.

The synthesis of N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure high yields and purity. However, modern synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, offer promising avenues for streamlining the synthesis process.

Ethical considerations are also paramount in pharmaceutical research. The development of new drugs must be balanced against environmental impact and resource utilization. Sustainable chemistry practices are increasingly being adopted to minimize waste and reduce energy consumption during synthesis. These practices align with broader efforts to promote green chemistry principles across the industry.

The future prospects for N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide are bright, given its structural features and potential applications. Further research is needed to fully elucidate its biological activity and explore its therapeutic potential. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical reality.

In conclusion, N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide (CAS No. 1015683-22-3) represents an exciting advancement in pharmaceutical chemistry. Its unique structure and versatile properties make it a promising candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play a significant role in shaping the future of drug development.

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